molecular formula C7H8ClNO2S B1349118 ethyl 2-chloro-4-methylthiazole-5-carboxylate CAS No. 7238-62-2

ethyl 2-chloro-4-methylthiazole-5-carboxylate

Cat. No.: B1349118
CAS No.: 7238-62-2
M. Wt: 205.66 g/mol
InChI Key: VUARUZUFHDNJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identity and Nomenclature

Ethyl 2-chloro-4-methylthiazole-5-carboxylate possesses a well-defined molecular structure with the chemical formula C₇H₈ClNO₂S and a molecular weight of 205.66 grams per mole. The compound is officially registered under Chemical Abstracts Service number 7238-62-2, which serves as its primary identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, reflecting the precise positioning of substituents around the thiazole core structure.

The structural characterization of this compound reveals several important molecular descriptors that enable unambiguous identification. The International Chemical Identifier key is designated as VUARUZUFHDNJSY-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System notation is represented as CCOC(=O)C1=C(N=C(S1)Cl)C. These standardized descriptors facilitate computational chemistry applications and database searches. The compound exhibits multiple synonymous names in scientific literature, including 2-chloro-4-methyl-5-ethoxycarbonylthiazole, this compound, and 5-thiazolecarboxylic acid, 2-chloro-4-methyl-, ethyl ester.

Table 1: Molecular Descriptors and Identification Data

Property Value
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Chemical Abstracts Service Number 7238-62-2
International Union of Pure and Applied Chemistry Name ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
International Chemical Identifier Key VUARUZUFHDNJSY-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)C1=C(N=C(S1)Cl)C
PubChem Compound Identifier 594903

The thiazole ring system in this compound demonstrates characteristic aromatic properties, with the sulfur atom at position 1 and nitrogen atom at position 3 contributing to the heterocyclic stability. The substitution pattern creates distinct electronic effects throughout the ring system, with the electron-withdrawing chlorine atom at position 2 significantly influencing the reactivity of adjacent positions. The methyl group at position 4 provides steric and electronic effects that affect both chemical behavior and physical properties. The ethyl carboxylate group at position 5 introduces additional functionality that enhances the compound's utility in synthetic applications.

Historical Development and Discovery Context

The development of this compound and related compounds emerged from systematic investigations into thiazole chemistry during the latter half of the twentieth century. Early foundational work was conducted in 1977, when researchers explored the reaction of ethyl beta-aminocrotonate with trichloromethanesulfenyl chloride, establishing key synthetic pathways for accessing chlorinated thiazole derivatives. This pioneering research demonstrated the feasibility of constructing substituted thiazole rings through carefully designed cyclization reactions, laying the groundwork for subsequent developments in the field.

A significant milestone in the understanding and synthesis of 2-halo-5-thiazolecarboxylates, including this compound, occurred in 1985 through the comprehensive work of Lee, Schleppnik, and Howe. These researchers developed systematic synthetic approaches for preparing a variety of 2-halo-5-thiazolecarboxylates from substituted 3-aminoacrylates and 3-ketoesters. Their methodology provided reliable access to these compounds and established fundamental reaction protocols that continue to influence synthetic strategies today. The research demonstrated selective reduction techniques using sodium borohydride in ethanol to convert 2-chloro-5-thiazolecarboxylates to corresponding 2-halo-5-thiazolemethanols, expanding the synthetic utility of these heterocyclic systems.

Table 2: Historical Development Timeline

Year Key Development Researchers Contribution
1977 Initial synthetic methodology Multiple investigators Reaction of ethyl beta-aminocrotonate with trichloromethanesulfenyl chloride
1985 Comprehensive synthesis study Lee, Schleppnik, and Howe Systematic preparation of 2-halo-5-thiazolecarboxylates from substituted precursors
1985 Selective reduction protocols Lee, Schleppnik, and Howe Development of sodium borohydride reduction techniques
2005 Database compilation PubChem First database entry creation
2025 Recent updates PubChem Latest structural and property modifications

The historical development of this compound class also reflects broader advances in heterocyclic chemistry methodology. Early synthesis approaches often relied on classical Hantzsch thiazole synthesis protocols, which involved the condensation of alpha-halogenated ketones with thiourea derivatives under various reaction conditions. These traditional methods provided foundational understanding but sometimes suffered from regioselectivity challenges and limited substrate scope. The evolution toward more sophisticated synthetic strategies enabled greater control over substitution patterns and improved yields, ultimately facilitating the reliable preparation of specifically substituted thiazole derivatives like this compound.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving multiple roles that extend beyond its individual molecular properties. The thiazole ring system itself represents one of the most significant five-membered heterocycles in organic chemistry, characterized by its unique combination of sulfur and nitrogen heteroatoms that confer distinctive electronic and structural properties. This compound exemplifies the versatility of thiazole derivatives, which are recognized as essential building blocks in organic synthesis and serve as important scaffolds for the development of diverse therapeutic agents.

The significance of this compound in heterocyclic chemistry stems from its demonstration of fundamental structural-activity relationships that govern thiazole behavior. The specific substitution pattern present in this compound creates a unique electronic environment that influences reactivity at each position of the ring system. The presence of the electron-withdrawing chlorine atom at position 2 activates the ring toward nucleophilic substitution reactions, while the methyl group at position 4 provides steric protection and electronic donation effects. The carboxylate functionality at position 5 introduces additional reactive sites and enables further functionalization through standard ester chemistry.

Table 3: Physical Properties and Chemical Characteristics

Property Value Source
Melting Point 46°C
Boiling Point 291.9±32.0°C at 760 mmHg
Density 1.328±0.06 g/cm³
Flash Point 130.4±25.1°C
Refractive Index 1.544
Vapor Pressure 0.0±0.6 mmHg at 25°C
Predicted pKa -0.10±0.10
LogP 1.96

The compound serves as an excellent model system for understanding the fundamental principles of thiazole chemistry, particularly regarding the effects of halogen substitution and carboxylate functionalization on ring reactivity. Research has demonstrated that thiazole nuclei exhibit broad spectrum biological functions, including antiproliferative, antioxidant, antitubercular, anti-inflammatory, and antimicrobial activities. While this compound itself may not exhibit direct biological activity, its structural features make it an important synthetic intermediate for accessing more complex thiazole-containing molecules with therapeutic potential.

The synthetic utility of this compound extends to its role in palladium-catalyzed cross-coupling reactions, where thiazole rings serve as excellent substrates for various transformation reactions. The presence of the chlorine atom at position 2 makes this compound particularly valuable for metal-catalyzed substitution reactions, enabling the introduction of diverse substituents through protocols such as Suzuki coupling, Stille coupling, and related methodologies. These transformations have proven instrumental in the construction of complex heterocyclic frameworks and natural product synthesis.

Properties

IUPAC Name

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUARUZUFHDNJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344185
Record name Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7238-62-2
Record name Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-methylthiazole with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the production of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Variations on the Thiazole Core

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate (CAS 175277-03-9)
  • Structural Difference : The chlorine at position 2 is replaced by a 4-(trifluoromethyl)phenyl group.
  • However, steric bulk could reduce solubility compared to the parent compound .
Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
  • Structural Difference: The chloro group is substituted with an amino (-NH₂) group.
  • Impact: The amino group acts as a strong electron donor, increasing nucleophilicity at position 2.
Ethyl 2-Chloro-5-Methylthiazole-4-Carboxylate (CAS 907545-27-1)
  • Structural Difference : Methyl and ester groups are transposed (methyl at position 5, ester at 4).
  • The steric hindrance near the ester group may influence enzymatic hydrolysis rates .
Ethyl 2-Bromo-4-Methylthiazole-5-Carboxylate (CAS 22900-83-0)
  • Structural Difference : Bromine replaces chlorine at position 2.
  • Impact : Bromine’s larger atomic radius increases steric bulk and enhances leaving-group ability, making this compound more reactive in nucleophilic aromatic substitutions. However, it may exhibit lower thermal stability .

Heterocycle Core Modifications

Ethyl 2-Chloro-4-Trifluoromethyloxazole-5-Carboxylate
  • Structural Difference : The thiazole (S-containing) ring is replaced by an oxazole (O-containing) core.
  • Impact : Oxazole’s reduced aromaticity and electron density compared to thiazole may decrease stability in electrophilic reactions. The trifluoromethyl group further enhances electron-withdrawing effects, altering reactivity patterns .

Physicochemical Properties Comparison

Compound (CAS) Substituents (Positions) Molecular Weight Boiling Point (°C) Density (g/cm³) Key Functional Differences
7238-62-2 (Target) Cl (2), CH₃ (4), COOEt (5) 205.66 536 1.51 Baseline for comparison
175277-03-9 CF₃C₆H₄ (2), CH₃ (4), COOEt (5) 329.29 N/A N/A Enhanced lipophilicity
22900-83-0 Br (2), CH₃ (4), COOEt (5) 250.56 N/A N/A Higher reactivity
344-72-9 NH₂ (2), CF₃ (4), COOEt (5) 264.22 N/A N/A Electron-withdrawing CF₃
81449-93-6 Cl (2), COOEt (5) 191.63 N/A N/A Reduced steric hindrance

Research and Application Insights

  • Reactivity : The chloro substituent in the target compound facilitates nucleophilic aromatic substitutions , enabling derivatization for drug discovery. Bromine analogs (e.g., CAS 22900-83-0) offer superior leaving-group ability but may require stricter handling .
  • Biological Activity: Thiazole derivatives are pivotal in antimicrobial and anticancer agents. The trifluoromethylphenyl variant (CAS 175277-03-9) shows promise in targeting hydrophobic enzyme pockets, while amino-substituted analogs (e.g., CAS 344-72-9) may exhibit enhanced hydrogen-bonding capacity .
  • Stability and Handling : The target compound’s requirement for -20°C storage underscores its sensitivity to thermal degradation. In contrast, simpler analogs like ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) may exhibit greater ambient stability .

Biological Activity

Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS: 7238-62-2) is a heterocyclic compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, particularly in the context of anti-cancer and antimicrobial activities.

  • Molecular Formula : C7H8ClNO2S
  • Molecular Weight : 205.66 g/mol
  • Purity : ≥98% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in critical cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair. By binding to the active site, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands, which can lead to apoptosis in cancer cells .
  • Cellular Effects : this compound influences cell signaling pathways and gene expression. In laboratory studies, it has been observed to induce apoptosis through the intrinsic apoptotic pathway .
  • Transport and Distribution : Within biological systems, the compound is transported via specific transporters and accumulates in cellular compartments such as the nucleus, where it exerts its effects on DNA and nuclear enzymes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • In vitro Studies : The compound exhibited significant cytotoxicity against A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cell lines. The selectivity index indicates that it preferentially targets cancer cells over normal cells .
  • Case Study : A study demonstrated that derivatives of this compound showed enhanced stability and selectivity against SHSY-5Y cells compared to doxorubicin, suggesting a promising avenue for neuroblastoma treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : The compound displays antibacterial activity against several strains, including Staphylococcus aureus. Its effectiveness varies based on concentration and specific strain susceptibility .

Research Findings

Study FocusFindings
Enzyme InteractionInhibits topoisomerase II, leading to apoptosis in cancer cells .
Anticancer ActivitySignificant cytotoxicity against A549, Caco-2, and SHSY-5Y cell lines .
Antimicrobial ActivityEffective against Staphylococcus aureus; concentration-dependent activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-chloro-4-methylthiazole-5-carboxylate, and how can reaction intermediates be optimized?

  • Methodology : A common approach involves cyclocondensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with chlorinating agents (e.g., POCl₃ or SOCl₂). Intermediate purity is critical; HPLC or LC-MS can monitor reaction progress .
  • Optimization : Adjust stoichiometry of chlorinating agents and reaction time to minimize byproducts like ethyl 2-amino-4-methylthiazole-5-carboxylate (similarity score: 0.84 to target compound) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional groups?

  • Techniques :

  • NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with analogs (e.g., ethyl 4-(chloromethyl)-2-(3-methoxypropyl)amino-thiazole-5-carboxylate ).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C4–S1–C6 and C7–O1–C8 bond geometries in related thiazole esters ).

Q. What stability considerations are critical for handling this compound in aqueous or polar solvents?

  • Key factors : Hydrolysis susceptibility at the chloro-substituted position. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for synthesizing derivatives of this compound?

  • Approach : ICReDD’s reaction path search methods combine quantum chemistry and experimental data to optimize conditions. For example, simulate nucleophilic substitution at the chloro position to design novel analogs .
  • Validation : Compare computed activation energies with experimental yields of derivatives (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-thiazole-5-carboxylate ).

Q. What strategies resolve contradictions in catalytic activity data for thiazole-based intermediates in cross-coupling reactions?

  • Analysis :

  • Data reconciliation : Use multivariate regression to isolate variables (e.g., ligand type, solvent polarity) affecting catalytic efficiency.
  • Case study : Contrast Pd-mediated coupling yields of 4-methylthiazole derivatives versus non-methylated analogs .

Q. How can reactor design improve scalability for synthesizing this compound under continuous-flow conditions?

  • Design principles :

  • Membrane separation : Integrate in-line purification to remove chlorinated byproducts .
  • Process control : Use real-time FTIR or Raman spectroscopy to monitor Cl⁻ release and adjust flow rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.